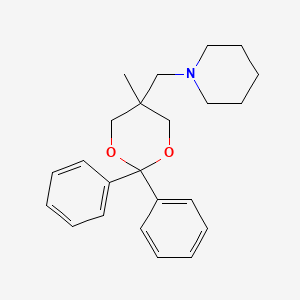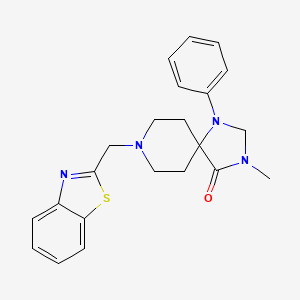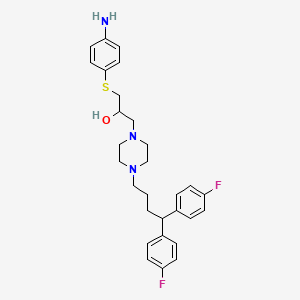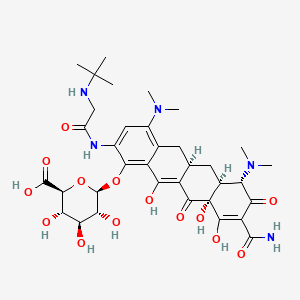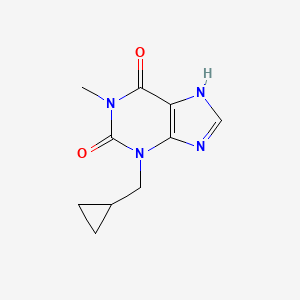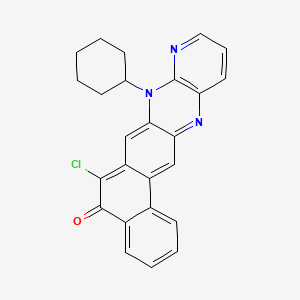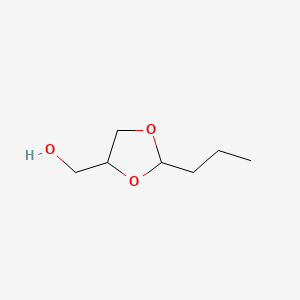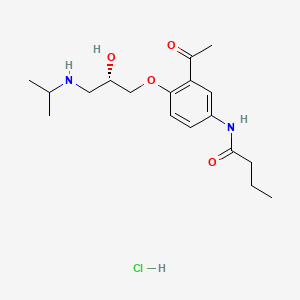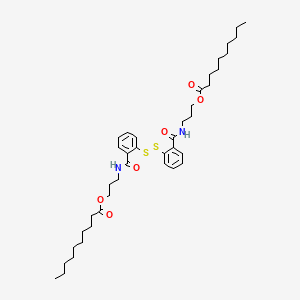
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamoyl, disulfanyl, and decanoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Carbamoyl Intermediate: This involves the reaction of 3-decanoyloxypropylamine with a suitable carbamoyl chloride under controlled conditions.
Disulfide Bond Formation: The carbamoyl intermediate is then reacted with a disulfanyl compound to form the disulfide bond.
Final Coupling Reaction: The disulfide intermediate is coupled with a decanoate derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: The carbamoyl and decanoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate involves its interaction with biological molecules through its functional groups. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The carbamoyl and decanoate groups may also interact with lipid membranes, facilitating the compound’s incorporation into biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl pentadecanoate
- 3-((2-((2-(N-(3-Hexanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexanoate
Uniqueness
3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications.
Propiedades
Número CAS |
88848-53-7 |
|---|---|
Fórmula molecular |
C40H60N2O6S2 |
Peso molecular |
729.0 g/mol |
Nombre IUPAC |
3-[[2-[[2-(3-decanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl decanoate |
InChI |
InChI=1S/C40H60N2O6S2/c1-3-5-7-9-11-13-15-27-37(43)47-31-21-29-41-39(45)33-23-17-19-25-35(33)49-50-36-26-20-18-24-34(36)40(46)42-30-22-32-48-38(44)28-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-32H2,1-2H3,(H,41,45)(H,42,46) |
Clave InChI |
DJPULBNYGBQRIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


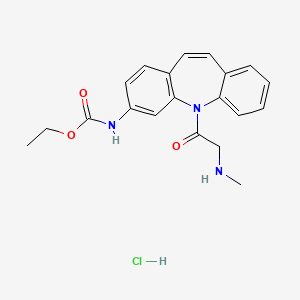
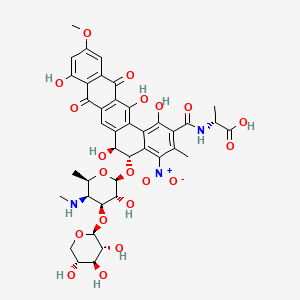
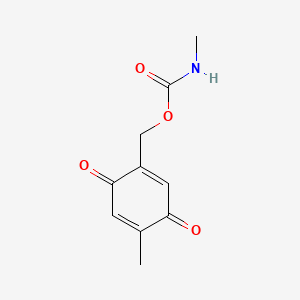
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
